5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride
Description
5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride is a chemical compound with the molecular formula C8H10N4O·HCl. It is known for its unique structure, which includes a pyrazolo[1,5-a]pyrazine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O.ClH/c9-2-4-11-5-6-12-7(8(11)13)1-3-10-12;/h1,3,5-6H,2,4,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVZDXVOYHKRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=O)N1CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride typically involves the reaction of 2-aminoethylamine with pyrazolo[1,5-a]pyrazin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes substitution reactions at reactive sites, influenced by its aminoethyl and hydrochloride salt groups:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Alkylation/Acylation | Specific catalysts, controlled pH | Introduction of methyl or acyl groups at pyrazine ring |
| Hydrolysis | Aqueous acidic/basic media | Potential cleavage of aminoethyl substituents |
Cyclization and Aromatization Mechanisms
Cyclization is critical for stabilizing the heterocyclic structure. Key mechanisms include:
-
Sodium hydroxide-mediated cyclization , converting pyrazoline intermediates into tetrahydropyrazolo[1,5-a]pyrazines via aza-Michael addition .
-
DFT-supported reaction pathways , where computational models explain the transition states and intermediates during cyclization .
Reaction Conditions and Optimization
Optimal reaction conditions are solvent- and base-dependent:
Pharmacokinetic Implications
The compound’s reactivity impacts its stability and biological activity:
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism of action often involves the modulation of key signaling pathways related to cell proliferation and survival .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Pyrazole derivatives are known for their antibacterial and antifungal properties, which could be explored for developing new antibiotics or antifungal agents .
Anti-inflammatory Effects
Pyrazolo[1,5-a]pyrazines have been associated with anti-inflammatory activities. The ability to inhibit inflammatory mediators makes these compounds promising candidates for treating conditions like arthritis and other inflammatory diseases .
Synthesis Pathways
The synthesis of 5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4-one typically involves the condensation of 5-aminopyrazole derivatives with various electrophiles. The reaction conditions can be optimized to yield high purity and yield of the target compound. Notably, cyclization reactions are crucial for forming the fused ring structure characteristic of this class of compounds .
Case Study 1: Antitumor Activity Assessment
A study investigated the antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives similar to 5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4-one. High-throughput screening identified several analogs that exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing the pharmacological profile of these compounds .
Case Study 2: Mechanistic Studies on Antimicrobial Activity
Another research effort focused on elucidating the antimicrobial mechanism of action for pyrazolo derivatives. It was found that certain compounds could disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways in microorganisms, leading to their bactericidal effects. Such findings underscore the potential application of 5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4-one in developing new antimicrobial therapies .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Fused heterocycle | Anticancer activity |
| Pyrazoloquinazolines | Fused heterocycle | Antimicrobial properties |
| Pyrazolothiazoles | Fused heterocycle | Anti-inflammatory effects |
| Pyrazolopyridines | Fused heterocycle | Neuroprotective effects |
This comparison illustrates the diverse pharmacological profiles associated with structurally similar compounds, highlighting the unique potential of 5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4-one in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one
- 5-(2-Aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Uniqueness
5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which can influence its solubility and stability. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one hydrochloride, with the CAS number 2361645-02-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : 5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride
- Molecular Formula : C₈H₁₀N₄O·HCl
- Molecular Weight : 178.19 g/mol
- Purity : 95% .
Research indicates that compounds structurally related to pyrazolo[1,5-a]pyrazin derivatives exhibit various mechanisms of action, particularly in targeting kinases involved in cell signaling pathways. The biological activity of these compounds often hinges on their ability to inhibit specific enzymes or receptors associated with disease processes, particularly in cancer and infectious diseases.
Anticancer Activity
Several studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives, closely related to our compound of interest, show potent inhibition of kinases such as Pim-1 and Flt-3. For instance:
- Pim-1 Inhibition : A study highlighted that pyrazolo[1,5-a]pyrimidines effectively inhibited Pim-1 kinase activity, which is crucial for cell survival and proliferation in various cancers. The lead compound exhibited significant potency with an IC50 value in the nanomolar range .
Antitubercular Activity
Another area of exploration involves the compound's potential as an antitubercular agent. Pyrazolo[1,5-a]pyrimidine derivatives have been screened for activity against Mycobacterium tuberculosis. The results indicated that certain analogues displayed promising activity within macrophages without significant cytotoxicity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal key features essential for biological activity:
- Substituents : Modifications at specific positions on the pyrazolo ring system can enhance potency and selectivity against target kinases.
- Tautomeric Forms : Different tautomeric forms of these compounds may interact with various biological targets differently, influencing their pharmacological profiles .
Table 1: Biological Activities of Related Compounds
| Compound Name | Target Kinase | IC50 (nM) | Activity Type |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Derivative 1 | Pim-1 | <100 | Anticancer |
| Pyrazolo[1,5-a]pyrimidine Derivative 2 | Flt-3 | <50 | Anticancer |
| Pyrazolo[1,5-a]pyrimidine Derivative 3 | M. tuberculosis | >500 | Antitubercular |
Case Study 1: Pyrazolo Derivatives in Cancer Treatment
A recent investigation into a series of pyrazolo derivatives demonstrated their efficacy in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size when treated with compounds targeting the Pim-1 kinase pathway .
Case Study 2: Antitubercular Screening
In a high-throughput screening assay for antitubercular agents, several pyrazolo derivatives were identified as hits against M. tuberculosis, showcasing low cytotoxicity and effective intracellular activity . This highlights the potential for developing new therapeutic strategies against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
